molecular formula C11H16N2O3 B567754 tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate CAS No. 1240620-37-4

tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate

Cat. No.: B567754
CAS No.: 1240620-37-4
M. Wt: 224.26
InChI Key: RZEQMSGEJUDANY-UHFFFAOYSA-N
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Description

tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate: is an organic compound with the molecular formula C11H16N2O3 It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to the 5-hydroxy position of the pyridine ring

Mechanism of Action

Target of Action

The primary targets of 2-(Aminomethyl)-5-hydroxypyridine, 2-BOC protected, also known as TERT-BUTYL N-[(5-HYDROXYPYRIDIN-2-YL)METHYL]CARBAMATE, are bacterial membranes . The compound is thought to enhance the proton sponge effect, promoting bacterial membrane permeability and allowing antibiotics to reach their intracellular target .

Mode of Action

The compound interacts with its targets by accepting protons from its surroundings, leading to a stronger proton sponge effect . This interaction increases the permeability of bacterial membranes, facilitating the entry of antibiotics into bacterial cells .

Biochemical Pathways

The compound affects the biochemical pathways related to bacterial membrane integrity . By enhancing the proton sponge effect, it disrupts the normal functioning of bacterial membranes, leading to increased permeability . This disruption allows antibiotics to penetrate bacterial cells more effectively, enhancing their antibacterial activity .

Pharmacokinetics

The boc group is known to be stable towards most nucleophiles and bases , suggesting that the compound may have good stability in the body

Result of Action

The result of the compound’s action is an enhanced antibacterial effect. By increasing bacterial membrane permeability, the compound allows antibiotics to more effectively reach their intracellular targets, leading to more effective bacterial killing .

Action Environment

The action of the compound can be influenced by environmental factors such as pH. For instance, the compound can accept more protons in acidic conditions, enhancing the proton sponge effect and thereby increasing bacterial membrane permeability . Additionally, the Boc group is stable under a wide range of conditions , suggesting that the compound may have good stability in various environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate typically involves the following steps:

    Starting Material: The synthesis begins with 5-hydroxypyridine.

    Protection of Hydroxyl Group: The hydroxyl group is protected using a tert-butyl carbamate group.

    Formation of Carbamate: The protected hydroxyl group is then reacted with methyl isocyanate to form the desired carbamate compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine ketones or aldehydes, while reduction can produce various pyridine derivatives.

Scientific Research Applications

tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate or a pharmacological tool.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate
  • tert-Butyl (3-hydroxypyridin-2-yl)carbamate

Uniqueness

tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its tert-butyl carbamate group provides stability and reactivity that can be leveraged in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl N-[(5-hydroxypyridin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-6-8-4-5-9(14)7-12-8/h4-5,7,14H,6H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEQMSGEJUDANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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